molecular formula C19H12F3NO B6299878 N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline CAS No. 1266486-76-3

N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline

Cat. No.: B6299878
CAS No.: 1266486-76-3
M. Wt: 327.3 g/mol
InChI Key: ICVKDRCMLDOFTG-UHFFFAOYSA-N
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Description

N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline typically involves the condensation reaction between 3-phenylsalicylaldehyde and 2,4,6-trifluoroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The trifluoroaniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Halogenated or nitrated derivatives of the trifluoroaniline moiety.

Scientific Research Applications

N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroaniline moiety can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenylsalicylidene)-2,4-difluoroaniline
  • N-(3-Phenylsalicylidene)-4-tert-butylaniline

Uniqueness

N-(3-Phenylsalicylidene)-2,4,6-trifluoroaniline is unique due to the presence of three fluorine atoms on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with fewer or no fluorine atoms.

Properties

IUPAC Name

2-phenyl-6-[(2,4,6-trifluorophenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO/c20-14-9-16(21)18(17(22)10-14)23-11-13-7-4-8-15(19(13)24)12-5-2-1-3-6-12/h1-11,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVKDRCMLDOFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=C(C=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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